molecular formula C10H9NO2S B598441 3-(m-Tolylsulfonyl)acrylonitrile CAS No. 1012-69-7

3-(m-Tolylsulfonyl)acrylonitrile

Cat. No.: B598441
CAS No.: 1012-69-7
M. Wt: 207.247
InChI Key: KMJWIAQKSMWTEO-XVNBXDOJSA-N
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Description

3-(m-Tolylsulfonyl)acrylonitrile is an organic compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . It belongs to the class of nitriles and is characterized by the presence of a tolylsulfonyl group attached to an acrylonitrile moiety. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolylsulfonyl)acrylonitrile typically involves the reaction of m-toluenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acrylonitrile group under basic conditions.

Major Products Formed

Scientific Research Applications

3-(m-Tolylsulfonyl)acrylonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(m-Tolylsulfonyl)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Acrylonitrile: A simpler nitrile compound with the formula CH₂CHCN.

    m-Toluenesulfonyl Chloride: A related sulfonyl compound used in the synthesis of 3-(m-Tolylsulfonyl)acrylonitrile.

Uniqueness

This compound is unique due to the presence of both the tolylsulfonyl and acrylonitrile groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and research .

Properties

IUPAC Name

(E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJWIAQKSMWTEO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744742
Record name (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-69-7
Record name (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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